molecular formula C10H12F3NO2 B13552155 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol

2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol

Cat. No.: B13552155
M. Wt: 235.20 g/mol
InChI Key: KTCHBRYHQVRUBO-UHFFFAOYSA-N
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Description

2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol is an organic compound that features a trifluoroethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2-amino-2-[4-(2,2,2-trifluoroethoxy)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)6-16-8-3-1-7(2-4-8)9(14)5-15/h1-4,9,15H,5-6,14H2

InChI Key

KTCHBRYHQVRUBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OCC(F)(F)F

Origin of Product

United States

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